tert-butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate: is a compound that features a piperazine ring substituted with a thiophene-2-carbonyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate serves as a building block in the synthesis of more complex organic molecules. It is used in the development of new materials with specific electronic properties .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents due to its ability to interact with biological targets .
Medicine: The compound is explored for its potential use in medicinal chemistry, particularly in the design of drugs targeting neurological disorders and infections .
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism of action of tert-butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other piperazine derivatives. This makes it particularly valuable in the design of materials with specific electronic characteristics and in medicinal chemistry for targeting unique biological pathways .
Properties
Molecular Formula |
C14H20N2O3S |
---|---|
Molecular Weight |
296.39 g/mol |
IUPAC Name |
tert-butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(18)16-8-6-15(7-9-16)12(17)11-5-4-10-20-11/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
HQVOCUUMNJZXKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CS2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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